molecular formula C22H23FN2O2S B2951931 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-isopropoxybenzamide CAS No. 946328-00-3

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-isopropoxybenzamide

Cat. No. B2951931
M. Wt: 398.5
InChI Key: ZVNAWSRKLWIRKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has a fluorophenyl group, an isopropoxy group, and an amide linkage. These functional groups could potentially confer a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the thiazole ring might be formed via a cyclization reaction, the fluorophenyl group might be introduced via a halogenation reaction, and the amide linkage might be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the thiazole ring, fluorophenyl group, and amide linkage would likely contribute to the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring might participate in electrophilic substitution reactions, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, and the amide linkage might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, mechanism of action, and biological activity. It could also be investigated for potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-14(2)27-19-9-7-16(8-10-19)21(26)24-12-11-20-15(3)25-22(28-20)17-5-4-6-18(23)13-17/h4-10,13-14H,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAWSRKLWIRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-isopropoxybenzamide

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